molecular formula C13H22O2 B14648643 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one CAS No. 50999-73-0

2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one

Cat. No.: B14648643
CAS No.: 50999-73-0
M. Wt: 210.31 g/mol
InChI Key: ZKGAKTZVQRBJNF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with an appropriate octenyl halide in the presence of a base to form the desired product. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature

    Reduction: NaBH4 in methanol at 0°C to room temperature

    Substitution: Alkyl halides in the presence of a base like NaH or KOtBu

Major Products Formed

    Oxidation: 2-Keto-2-(oct-7-EN-1-YL)cyclopentan-1-one

    Reduction: 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentanol

    Substitution: Various substituted cyclopentanones depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the octenyl side chain can interact with hydrophobic regions. These interactions can modulate enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-cyclopenten-1-one: Lacks the octenyl side chain, making it less hydrophobic.

    2-Hydroxy-2-cyclopenten-1-yl acetate: Contains an acetate group instead of the octenyl side chain.

    Cyclopentenone: A simpler structure with only a cyclopentenone ring.

Uniqueness

2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is unique due to its combination of a hydroxy group and an octenyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

50999-73-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-hydroxy-2-oct-7-enylcyclopentan-1-one

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h2,15H,1,3-11H2

InChI Key

ZKGAKTZVQRBJNF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC1(CCCC1=O)O

Origin of Product

United States

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